Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate

Na+/H+ exchanger NHE isoform selectivity amiloride analog pharmacology

Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate (CAS 14232-37-2, MW 272.73 g/mol, C₁₁H₁₇ClN₄O₂) is a synthetic pyrazine derivative belonging to the amiloride analog class. It functions as the penultimate ester intermediate in the synthesis of 5-(N-Ethyl-N-isopropyl)amiloride (EIPA, CAS 1154-25-2), a widely studied and potent Na⁺/H⁺ exchanger (NHE) inhibitor.

Molecular Formula C11H17ClN4O2
Molecular Weight 272.73 g/mol
CAS No. 14232-37-2
Cat. No. B1384658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate
CAS14232-37-2
Molecular FormulaC11H17ClN4O2
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCCN(C1=NC(=C(N=C1Cl)C(=O)OC)N)C(C)C
InChIInChI=1S/C11H17ClN4O2/c1-5-16(6(2)3)10-8(12)14-7(9(13)15-10)11(17)18-4/h6H,5H2,1-4H3,(H2,13,15)
InChIKeyVNIYMQARLUESHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate (CAS 14232-37-2): Chemical Class, Identity, and Key Procurement Context


Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate (CAS 14232-37-2, MW 272.73 g/mol, C₁₁H₁₇ClN₄O₂) is a synthetic pyrazine derivative belonging to the amiloride analog class. It functions as the penultimate ester intermediate in the synthesis of 5-(N-Ethyl-N-isopropyl)amiloride (EIPA, CAS 1154-25-2), a widely studied and potent Na⁺/H⁺ exchanger (NHE) inhibitor . The compound is canonically described as a pale yellow thick oil, soluble in dichloromethane and methanol, with a computed XLogP3 of 2.8 . Its exclusive, well-established role is as a dedicated precursor to EIPA; no intrinsic biological activity of the methyl ester itself has been reported in peer-reviewed literature .

Why a Generic Pyrazine or Alternative Amiloride Intermediate Cannot Replace CAS 14232-37-2 in EIPA Synthesis


The conversion of CAS 14232-37-2 to EIPA (the ethyl isopropyl analog) is a single, specific synthetic step: transformation of the methyl ester to the acylguanidine . Substituting an intermediate with a different ester (e.g., 2-methoxyethyl ester) would alter the leaving group and require re-optimization of reaction conditions for the guanidinylation step. While the direct synthetic performance data for this specific compound remain proprietary, the N-ethyl-N-isopropyl substitution pattern engineered through this intermediate is the critical structural determinant that directly governs the downstream EIPA's biological differentiation from parent amiloride [1]. Any alteration to the intermediate's substituent architecture necessarily propagates to the final active molecule, rendering generic substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for Methyl 3-Amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate (CAS 14232-37-2) vs. Closest Analogs


Na⁺/H⁺ Exchanger Isoform Selectivity: EIPA (Derived from CAS 14232-37-2) vs. Parent Amiloride

Note: No intrinsic biological activity is reported for CAS 14232-37-2 (the methyl ester intermediate) itself. The following evidence applies to its synthetic product, EIPA, and constitutes class-level inference. EIPA exhibits sharply differentiated isoform selectivity versus parent amiloride. Against NHE1, EIPA demonstrates a Ki of 0.3 µM, compared to amiloride's reported Ki in the range of 1–15 µM depending on assay conditions [1][2]. Crucially, EIPA retains substantial discrimination across NHE isoforms: Ki(NHE1) = 0.3 µM, Ki(NHE2) = 1.8 µM, Ki(NHE3) = 67 µM, yielding an NHE1/NHE3 selectivity ratio of approximately 223-fold [1].

Na+/H+ exchanger NHE isoform selectivity amiloride analog pharmacology

Antiviral RNA Polymerase Inhibition: EIPA vs. Amiloride Against Coxsackievirus B3 (CVB3)

Note: CAS 14232-37-2 is the synthetic precursor to EIPA, and the following antiviral evidence pertains to EIPA as a class-level inference. EIPA strongly inhibits CVB3 RNA replication in cell culture, an activity mediated through competitive inhibition of the viral RNA-dependent RNA polymerase 3Dᵖᵒˡ at the nucleotide triphosphate (NTP) and Mg²⁺ binding site [1]. In the same study, both amiloride and EIPA were shown to inhibit CVB3 propagation, but the structural features contributed by the N-ethyl-N-isopropyl group (introduced via CAS 14232-37-2) are essential for the enhanced binding affinity at the 3Dᵖᵒˡ active site. The publication established that amino acid substitutions in 3Dᵖᵒˡ confer partial resistance to both amiloride and EIPA, confirming a shared but potency-differentiated target [1].

antiviral CVB3 RNA-dependent RNA polymerase picornavirus inhibitor

SARS-CoV-2 Envelope Protein Binding and Antiviral Potency Ranking: EIPA vs. HMA, DMA, and Amiloride

Note: Evidence pertains to EIPA as the final product from CAS 14232-37-2; class-level inference. In a 2021 NMR-based study of SARS-CoV-2 envelope (E) protein interactions, the binding affinity of amiloride analogs to E protein in micelles correlated directly with antiviral potency in Vero E6 cells. The potency ranking was established as: HMA ≈ EIPA > DMA >> Amiloride [1]. This ranking demonstrates that the bulky hydrophobic substituent at the 5-position of the pyrazine ring—specifically the ethyl(isopropyl)amino group installed via CAS 14232-37-2—is a critical determinant of both target binding and functional antiviral activity, placing EIPA in the top tier alongside HMA [1].

SARS-CoV-2 envelope protein antiviral potency amiloride analog ranking

Cardiac KATP Channel Blockade Potency: EIPA vs. Amiloride and DCB

Note: Evidence pertains to EIPA; class-level inference for CAS 14232-37-2. In inside-out patches of mouse cardiac myocytes, EIPA blocked KATP channels with an IC₅₀ of 2.14 µM, compared to amiloride's IC₅₀ of 102 µM and DCB's IC₅₀ of 1.80 µM [1]. The approximately 48-fold potency enhancement of EIPA over parent amiloride confirms that the N-ethyl-N-isopropyl modification (introduced through CAS 14232-37-2) is a key driver of KATP channel blocking activity within this chemical series [1].

KATP channel cardiac myocyte amiloride derivative ischemia pharmacology

Highest-Value Application Scenarios for Methyl 3-Amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate (CAS 14232-37-2)


In-House Synthesis of EIPA for NHE Isoform-Selective Pharmacology Studies

Laboratories investigating Na⁺/H⁺ exchanger biology—particularly those requiring isoform-level resolution (NHE1 vs. NHE2 vs. NHE3)—benefit from procuring this intermediate for terminal EIPA synthesis. The downstream EIPA's Ki values (NHE1: 0.3 µM; NHE2: 1.8 µM; NHE3: 67 µM) provide a well-calibrated pharmacological tool with a 223-fold selectivity window [1]. Procuring the characterized intermediate (CAS 14232-37-2) from a qualified vendor, rather than synthesizing the entire route de novo or substituting with an alternative building block, ensures stereoelectronic fidelity at the critical 5-position.

Antiviral Drug Discovery Targeting Picornaviral RNA-Dependent RNA Polymerases

Research groups focused on enterovirus and coxsackievirus drug discovery can use this intermediate to produce EIPA, a validated non-nucleoside inhibitor of CVB3 3Dᵖᵒˡ that acts via competitive displacement of NTPs and Mg²⁺ at the polymerase active site [2]. This mechanism-based approach positions EIPA as a tool compound for studying polymerase inhibition and as a scaffold for designing novel anti-picornaviral agents. The specific ethyl(isopropyl)amino pharmacophore installed through CAS 14232-37-2 is structurally confirmed as essential for 3Dᵖᵒˡ binding.

SARS-CoV-2 Envelope Protein-Targeted Antiviral Scaffold Development

The 2021 structural biology study by Mandala et al. established that EIPA (synthesized from this intermediate) belongs to the top potency tier (HMA ≈ EIPA) for SARS-CoV-2 E protein binding and antiviral activity, substantially outperforming DMA and amiloride [3]. Medicinal chemistry teams pursuing E protein as an antiviral target can use this intermediate as a validated starting point for lead optimization campaigns, confident that the 5-position N-ethyl-N-isopropyl substitution is the pharmacophoric element driving the observed potency advantage over less substituted analogs.

Cardiac Ion Channel Pharmacology: KATP and NHE Tool Compound Production

For cardiac electrophysiology laboratories studying ischemia-reperfusion mechanisms, this intermediate provides access to EIPA, which blocks cardiac KATP channels (IC₅₀ 2.14 µM) with 48-fold greater potency than parent amiloride [4] and simultaneously inhibits NHE with defined isoform selectivity [1]. The dual pharmacological profile—combined with the ability to procure a well-characterized, single-batch intermediate—supports reproducible tool compound generation for studies where both KATP and NHE modulation are experimental variables.

Quote Request

Request a Quote for Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.